molecular formula C11H20ClNO2 B1490097 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one CAS No. 2098122-90-6

2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one

Cat. No. B1490097
CAS RN: 2098122-90-6
M. Wt: 233.73 g/mol
InChI Key: KZMGCTJOOJXPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one, also known as 2C-E, is a synthetic psychedelic drug of the phenethylamine and piperidine classes. It was first synthesized in the 1970s by Alexander Shulgin and is used in scientific research for its psychostimulant and hallucinogenic effects. It has a relatively low toxicity profile compared to other psychedelics and is considered to be one of the safer psychedelics to experiment with.

Scientific Research Applications

Detoxication Pathways

Research on chloroprene, a related compound to 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one, indicates its metabolism involves glutathione and epoxide hydrolase in liver microsomes, leading to the formation of several glutathione conjugates. This suggests potential applications in studying detoxication pathways for similar compounds (Munter et al., 2003).

Synthesis and Antinociceptive Activity

Derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine, which shares structural similarities with 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one, have been synthesized and tested for analgesic properties. This research highlights the potential application of 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one in the development of new analgesic compounds (Rádl et al., 2010).

Nucleoside Protection in Synthesis

The use of 1-aryl-4-alkoxypiperidin-4-yl groups, closely related to 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one, for protecting the 2′-hydroxy functions in oligoribonucleotide synthesis has been explored. This indicates a possible application in the protection of sensitive functional groups during the chemical synthesis of biologically important molecules (Lloyd et al., 2000).

Environmental Chemistry

The synthesis of 1-Chloro-1,2-benziodoxol-3(1H)-one, an environmentally friendly oxidant, from related chlorinated precursors suggests the relevance of 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one in the development of green chemistry applications (Li & Zhang, 2009).

Cyclic Diguanylic Acid Synthesis

The compound has been utilized as a protecting group in the synthesis of 3′,5′-cyclic diguanylic acid, showcasing its utility in the field of nucleic acid chemistry and potential application in the synthesis of cyclic dinucleotides (Yan & Lopez Aguilar, 2007).

properties

IUPAC Name

2-chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13-7-5-9(6-8-13)15-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMGCTJOOJXPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.